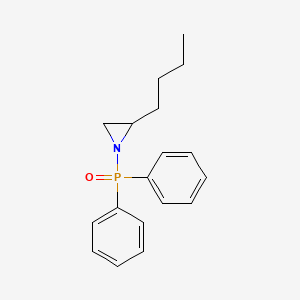
(2-Butylaziridin-1-yl)diphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butylaziridin-1-yl)diphenylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure and a butyl-substituted aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butylaziridin-1-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a butyl-substituted aziridine. One common method is the quaternization of tertiary diphenylphosphines with aryl bromides, followed by the Wittig reaction . This method allows for the formation of aryldiphenylphosphine oxides in good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of efficient catalysts and reaction conditions is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Butylaziridin-1-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as phenylsilane for reduction reactions.
Catalysts: Palladium or nickel catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Butylaziridin-1-yl)diphenylphosphine oxide is used as a ligand in catalytic reactions, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of organophosphorus compounds and as a reagent in organic synthesis .
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for interactions with biological molecules, making it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form stable bonds with various substrates makes it useful in the development of high-performance materials .
Mecanismo De Acción
The mechanism of action of (2-Butylaziridin-1-yl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can participate in various chemical reactions, including coordination with metal ions and nucleophilic attack on electrophiles. The aziridine ring also contributes to the compound’s reactivity by providing a strained three-membered ring that can undergo ring-opening reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: A simpler analog without the butyl-substituted aziridine ring.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Uniqueness
(2-Butylaziridin-1-yl)diphenylphosphine oxide is unique due to the presence of the butyl-substituted aziridine ring, which imparts additional reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other phosphine oxides and enhances its utility in various applications.
Propiedades
Fórmula molecular |
C18H22NOP |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
2-butyl-1-diphenylphosphorylaziridine |
InChI |
InChI=1S/C18H22NOP/c1-2-3-10-16-15-19(16)21(20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16H,2-3,10,15H2,1H3 |
Clave InChI |
IRQIEPINDRBONN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
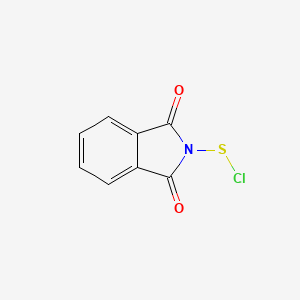
![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)


![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
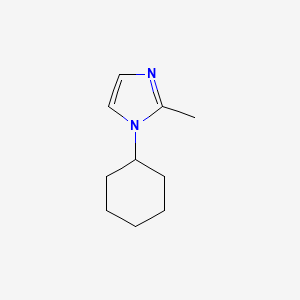
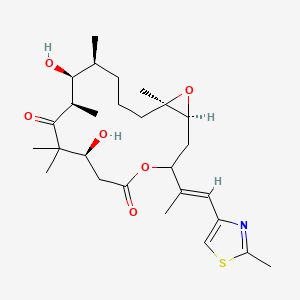
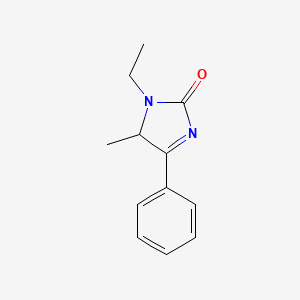
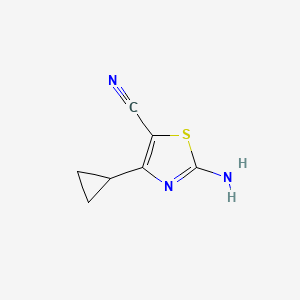
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
